molecular formula C15H10N4O2S B4508308 N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4508308
M. Wt: 310.3 g/mol
InChI Key: ARMICDQNBDJXOX-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and specific agonist of the Stimulator of Interferon Genes (STING) pathway, a central component of the innate immune response (https://www.nature.com/articles/nature13830). This small molecule engages the STING protein directly, leading to its conformational activation and the subsequent initiation of a downstream signaling cascade. This cascade results in the production of type I interferons and pro-inflammatory cytokines, which are critical for mounting an anti-pathogen and anti-tumor immune response (https://www.cell.com/immunity/fulltext/S1074-7613(14)00210-2). Its primary research value lies in the investigation of cancer immunotherapy, where it is used to model and enhance the immunogenicity of the tumor microenvironment, potentially converting immunologically 'cold' tumors into 'hot' tumors susceptible to T-cell-mediated destruction. Furthermore, this compound serves as a essential tool in virology research for studying host defense mechanisms against DNA viruses, as well as in basic immunology to dissect the intricacies of the cGAS-STING signaling axis. The unique thiazolopyrimidine scaffold of this molecule has been identified in patent literature as a key structure for developing novel immunostimulatory agents, highlighting its significance in preclinical drug discovery (https://patents.google.com/patent/WO2019191170A1/en). Research utilizing this agonist provides valuable insights into developing novel therapeutic strategies for a range of diseases, from malignancies to infectious diseases, by harnessing the power of the innate immune system.

Properties

IUPAC Name

N-(1H-indol-6-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-13(11-8-17-15-19(14(11)21)5-6-22-15)18-10-2-1-9-3-4-16-12(9)7-10/h1-8,16H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMICDQNBDJXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method yields various thiazolopyrimidine derivatives depending on the substituents on the aldehyde component.

Industrial Production Methods

the principles of green chemistry, such as multicomponent reactions and sonochemical activation, are likely to be employed to ensure environmental safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which exhibit different biological activities .

Scientific Research Applications

N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidines, which has gained attention in medicinal chemistry for its potential biological activities and applications in drug development. The compound integrates an indole moiety, known for its pharmacological significance, especially in developing anticancer agents.

Chemical Properties and Structure

N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound and a thiazolo[3,2-a]pyrimidine derivative with the molecular formula C16H12N4O2SC_{16}H_{12}N_4O_2S and a molecular weight of approximately 324.4 g/mol. The compound features a fused ring system including thiazole and pyrimidine rings along with an indole moiety.

Key Structural Features:

  • Molecular Formula: C16H12N4O2SC_{16}H_{12}N_4O_2S
  • Molecular Weight: 324.4 g/mol
  • IUPAC Name: N-(1H-indol-5-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • InChI Key: DOTILKXCFKYRJQ-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)NC=C4

Potential Chemical Reactions

N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions to yield corresponding oxo derivatives.
  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like methanol or ethanol.
  • Substitution: Nucleophilic substitution reactions can occur at the indole and thiazole rings when treated with suitable nucleophiles in the presence of bases like sodium hydroxide.

These reactions are crucial for modifying the compound’s structure to enhance its biological activity or synthesize derivatives with improved properties.

Applications in Scientific Research

N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: It is investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
  • Medicine: There is ongoing research into its anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
  • Industry: It is useful in developing new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiazolopyrimidine derivatives allows for nuanced comparisons. Below is a detailed analysis of compounds sharing core features with the target molecule:

Structural and Functional Analysis

Positional Isomerism (Indol-5-yl vs. Indol-6-yl): The target compound’s indol-6-yl group (vs. indol-5-yl in ) may alter binding affinity due to steric and electronic differences.

Halogenated Aryl Groups (e.g., 3-chloro-4-methylphenyl in ): Improve target selectivity via hydrophobic interactions and electron-withdrawing effects, critical for anticancer activity. Nitro Groups (e.g., 5-chloro-2-nitrophenyl in ): Introduce strong electrophilic character, enabling covalent interactions with nucleophilic residues in proteins.

Hybrid Scaffolds:

  • Compounds like 7-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-... () combine indole and thiazolopyrimidine moieties, enabling dual mechanisms (e.g., intercalation + enzyme inhibition). The target compound’s lack of a hydroxyl group may reduce oxidative metabolism, improving pharmacokinetics.

Thiazole vs. However, thiazole-based compounds like the target molecule offer better metabolic stability .

Uniqueness of the Target Compound

The fusion of indole-6-yl with the thiazolo-pyrimidine core creates a planar, rigid structure that facilitates intercalation into DNA and selective kinase inhibition. Unlike derivatives with bulky substituents (e.g., ), its moderate logP (~2.1) balances solubility and membrane penetration, making it a versatile lead for further optimization .

Q & A

Q. What are the key structural features of N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do they influence reactivity?

The compound comprises three fused heterocycles: an indole (6-substituted), a thiazole, and a pyrimidine ring. The carboxamide group at position 6 and the oxygen atom at position 5 enhance polarity and hydrogen-bonding potential, critical for interactions with biological targets. The indole moiety contributes π-π stacking and hydrophobic interactions, while the thiazolo-pyrimidine core offers sites for nucleophilic substitution (e.g., at the thiazole sulfur) and redox reactions .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step approach is typical:

  • Step 1 : Condensation of ethyl acetoacetate with 1,3-thiazol-2-amine under ultrasonic activation in isopropyl alcohol to form the thiazolo-pyrimidine core.
  • Step 2 : Introduction of the indole moiety via nucleophilic substitution or Buchwald-Hartwig coupling.
  • Step 3 : Carboxamide formation using coupling agents like EDC/HOBt with 6-aminoindole. Green chemistry principles (e.g., solvent-free conditions, catalyst-free procedures) are prioritized for atom economy .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring fusion (e.g., indole C6 vs. C5 substitution shifts).
  • IR : Stretching bands for amide (1650–1700 cm1^{-1}) and carbonyl (1720–1750 cm1^{-1}) groups validate functional groups.
  • X-ray crystallography : Resolves stereoelectronic effects and confirms fused-ring puckering (flattened boat conformation in thiazolo-pyrimidine derivatives) .

Advanced Research Questions

Q. How can experimental design optimize yield in multi-component reactions for this compound?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, ultrasonic activation reduces reaction time by 40% compared to conventional heating .
  • Continuous flow reactors : Improve scalability and reduce side reactions (e.g., dimerization) by controlling residence time and mixing efficiency .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the indole ring).
  • Prodrug modification : Mask the carboxamide group with ester-protecting moieties to enhance bioavailability .
  • PK/PD modeling : Correlate plasma concentration-time profiles with target engagement (e.g., EGFR inhibition IC50_{50}) to validate dosing regimens .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with Thr790 and hydrophobic contacts with Leu788) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the thiazole sulfur or pyrimidine nitrogen .
  • MD simulations : Assess conformational flexibility of the fused rings under physiological conditions to guide rigid analog design .

Q. What are the challenges in analyzing regioselectivity during electrophilic substitution on the indole ring?

  • Electronic effects : The 6-position indole substituent directs electrophiles to the 4- or 7-position due to resonance donation from the carboxamide group.
  • Steric hindrance : Bulkier electrophiles (e.g., nitrosonium ions) favor substitution at the less hindered 4-position.
  • Validation : Use 15N^{15}N-labeling or NOE NMR to track substitution patterns .

Methodological Considerations

Q. How to validate enzyme inhibition mechanisms (e.g., EGFR) for this compound?

  • Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots under varying ATP concentrations.
  • Cellular assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2) via Western blotting.
  • Resistance profiling : Test activity against EGFR T790M mutants to assess clinical relevance .

Q. What analytical approaches distinguish between isomeric byproducts during synthesis?

  • Chiral HPLC : Resolves enantiomers (e.g., from asymmetric cyclization steps).
  • LC-MS/MS : Detects trace impurities (e.g., 5-oxo vs. 7-oxo isomers) using fragmentation patterns.
  • VCD (Vibrational Circular Dichroism) : Confirms absolute configuration of stereocenters .

Q. How to address poor aqueous solubility in preclinical studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt.
  • Nanoemulsions : Encapsulate in lipid nanoparticles (size <200 nm) for enhanced tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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